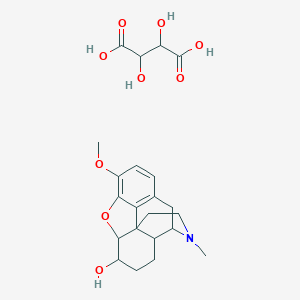(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(2R,3R)-2,3-dihydroxybutanedioic acid
Catalog No.
S592497
CAS No.
5965-13-9
M.F
C22H29NO9
M. Wt
451.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
5965-13-9
Product Name
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(2R,3R)-2,3-dihydroxybutanedioic acid
IUPAC Name
2,3-dihydroxybutanedioic acid;9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
Molecular Formula
C22H29NO9
Molecular Weight
451.5 g/mol
InChI
InChI=1S/C18H23NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)
InChI Key
ZGSZBVAEVPSPFM-UHFFFAOYSA-N
SMILES
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.C(C(C(=O)O)O)(C(=O)O)O
Synonyms
Contugesic, DF 118, DHC Continus, DHC Mundipharma, Dicodin, dihydrocodeine, dihydrocodeine acetate, (5alpha,6alpha)-isomer, dihydrocodeine bitartrate, dihydrocodeine hydrochloride, (5alpha,6alpha)-isomer, dihydrocodeine phosphate (1:1), (5alpha,6alpha)-isomer, dihydrocodeine tartrate (1:1), (5alpha,6alpha)-(R-(R*,R*))-isomer, dihydrocodeine tartrate (1:1), (5alpha,6beta)-(R-(R*,R*))-isomer, dihydrocodeine, (5alpha,6alpha,14alpha)-isomer, dihydrocodeine, (5alpha,6beta)-isomer, dihydrocodeine, (5alpha,6beta,14alpha)-isomer, dihydrocodeine, thiocyanate salt (5alpha,6alpha)-isomer, Paracodin, Paracodina, paramol 118, Rikodeine, Tiamon, Tosidrin
Canonical SMILES
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.C(C(C(=O)O)O)(C(=O)O)O
Isomeric SMILES
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Analgesic Mechanisms:
- Researchers utilize Dihydrocodeine Bitartrate to study the mechanisms of pain perception and opioid receptor function. Its specific binding to mu-opioid receptors allows scientists to investigate the role of these receptors in pain signaling pathways, potentially leading to the development of novel analgesics with fewer side effects [Source: National Institutes of Health (NIH) - ].
Opioid Dependence and Abuse Models:
- Due to its dependence-forming properties, Dihydrocodeine Bitartrate is used in preclinical studies to model opioid dependence and withdrawal symptoms. This research helps scientists understand the neurobiological basis of addiction and develop strategies for treatment and prevention [Source: National Institute on Drug Abuse (NIDA) - ].
Comparative Studies of Opioid Analgesics:
- Researchers may utilize Dihydrocodeine Bitartrate in comparative studies with other opioid medications to assess their relative efficacy, side effect profiles, and potential for abuse. This information helps guide clinical decision-making and the development of safer and more effective pain management strategies [Source: Cochrane Database of Systematic Reviews - ].
Drug-Drug Interaction Research:
- Dihydrocodeine Bitartrate is metabolized by the cytochrome P450 enzyme system, which is also involved in the metabolism of many other drugs. Therefore, it can be used in research to investigate potential drug-drug interactions and their impact on the efficacy and safety of other medications [Source: DrugBank - ].
Cough Suppression Mechanisms:
- Although less common than its use as an analgesic, Dihydrocodeine Bitartrate is sometimes employed in research to understand the mechanisms of cough suppression. By studying its effects on cough reflex pathways, scientists aim to develop more effective cough suppressants with fewer side effects [Source: PubChem - ].
- Origin: Developed in 1908 as a more potent cough suppressant than codeine [].
- Significance in Scientific Research: Primarily studied for its analgesic (pain-relieving) and antitussive (cough-suppressant) properties [, ]. Research is ongoing to explore its potential for treating other conditions, such as dyspnea (difficulty breathing) [].
Molecular Structure Analysis
Dihydrocodeine bitartrate is a salt formed by the combination of dihydrocodeine, a molecule with a phenanthrene ring structure common to opioids, and tartaric acid (bitartrate) []. This structure is crucial for its interaction with opioid receptors in the body [].
Chemical Reactions Analysis
The specific synthesis of dihydrocodeine bitartrate is a proprietary process protected by pharmaceutical companies []. However, research has explored the semisynthesis of dihydrocodeine from codeine through methylation reactions [].
Physical And Chemical Properties Analysis
Hydrogen Bond Acceptor Count
10
Hydrogen Bond Donor Count
5
Exact Mass
451.18423150 g/mol
Monoisotopic Mass
451.18423150 g/mol
Heavy Atom Count
32
UNII
8LXS95BSA9
GHS Hazard Statements
Aggregated GHS information provided by 10 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (30%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (70%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (20%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (30%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (20%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (40%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (30%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H301 (30%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (70%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (20%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H317 (30%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (40%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (20%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (40%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (30%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Acute Toxic;Irritant;Health Hazard
Other CAS
5965-13-9
Wikipedia
Dihydrocodeine bitartrate
FDA Medication Guides
Synalgos-DC
Aspirin; Caffeine; Dihydrocodeine Bitartrate
CAPSULE;ORAL
SUN PHARM INDUSTRIES
12/15/2023
Aspirin; Caffeine; Dihydrocodeine Bitartrate
CAPSULE;ORAL
SUN PHARM INDUSTRIES
12/15/2023
Use Classification
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








